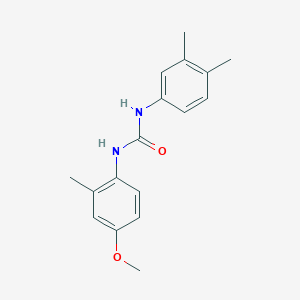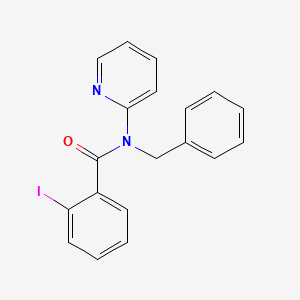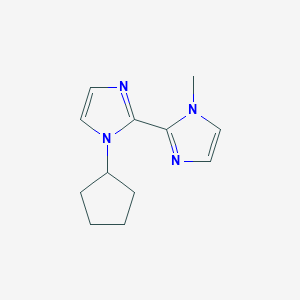
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as DMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure makes it an attractive candidate for further investigation.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as an inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit PKC activity, making it a potential candidate for the treatment of various diseases, including cancer.
This compound has also been studied for its potential use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. This compound's antifungal activity is thought to be due to its ability to inhibit the growth of fungal cells by disrupting their cell membrane.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea is complex and not fully understood. However, studies have shown that this compound inhibits the activity of PKC by binding to its regulatory domain. This binding prevents PKC from interacting with its substrate, leading to a decrease in PKC activity. This compound's antifungal activity is thought to be due to its ability to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively easy to handle and store, making it a convenient compound for use in various experiments. However, this compound has some limitations. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood. Additionally, this compound's mechanism of action is complex and not fully understood, making it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is its potential use as an antifungal agent. Further studies are needed to determine the full range of fungal species that this compound is effective against and to investigate its mechanism of action. Another area of interest is this compound's potential use as a PKC inhibitor for the treatment of various diseases, including cancer. Further studies are needed to investigate the safety and efficacy of this compound in vivo. Additionally, more research is needed to understand this compound's mechanism of action fully and to determine its potential side effects.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea involves a multi-step process that starts with the reaction of 3,4-dimethylaniline with 4-methoxy-2-methylbenzoyl isocyanate. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-14(9-12(11)2)18-17(20)19-16-8-7-15(21-4)10-13(16)3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQDPPITJOWKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)


![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)